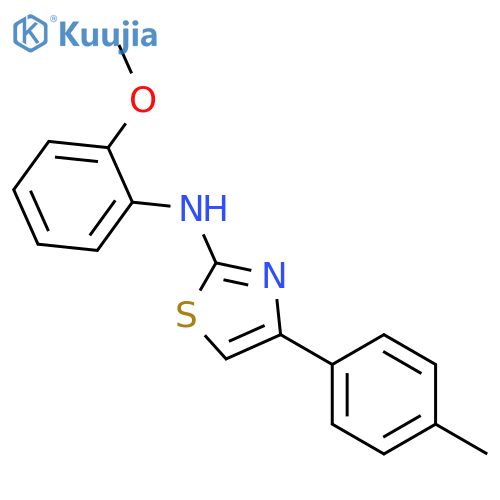

Cas no 324065-60-3 (N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine)

324065-60-3 structure

商品名:N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- (2-Methoxy-phenyl)-(4-p-tolyl-thiazol-2-yl)-amine

- N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

- N-(2-methoxyphenyl)-4-p-tolylthiazol-2-amine

- G34324

- ZMA06560

- Oprea1_841361

- CBMicro_023022

- Oprea1_733633

- 324065-60-3

- BIM-0023031.P001

- (2-Methoxy-phenyl)-(4-p-tolyl-thiazol-2-yl)amine

- CCG-10280

- STK945995

- AKOS000557956

- EN300-06386

- AE-848/34781046

- N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

-

- インチ: InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)15-11-21-17(19-15)18-14-5-3-4-6-16(14)20-2/h3-11H,1-2H3,(H,18,19)

- InChIKey: RLEQDBRHGPEYNJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 296.09833431Da

- どういたいしつりょう: 296.09833431Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 62.4Ų

N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P019ITO-2.5g |

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |

324065-60-3 | 94% | 2.5g |

$684.00 | 2024-05-05 | |

| A2B Chem LLC | AV23116-50mg |

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |

324065-60-3 | 94% | 50mg |

$80.00 | 2024-04-20 | |

| 1PlusChem | 1P019ITO-250mg |

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |

324065-60-3 | 94% | 250mg |

$171.00 | 2024-05-05 | |

| 1PlusChem | 1P019ITO-10g |

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |

324065-60-3 | 94% | 10g |

$1423.00 | 2023-12-17 | |

| 1PlusChem | 1P019ITO-500mg |

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |

324065-60-3 | 94% | 500mg |

$270.00 | 2024-05-05 | |

| Aaron | AR019J20-5g |

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |

324065-60-3 | 94% | 5g |

$1047.00 | 2023-12-14 | |

| A2B Chem LLC | AV23116-100mg |

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |

324065-60-3 | 94% | 100mg |

$105.00 | 2024-04-20 | |

| 1PlusChem | 1P019ITO-5g |

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |

324065-60-3 | 94% | 5g |

$981.00 | 2024-05-05 | |

| A2B Chem LLC | AV23116-2.5g |

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |

324065-60-3 | 94% | 2.5g |

$565.00 | 2024-04-20 | |

| Chemenu | CM456027-1g |

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |

324065-60-3 | 95%+ | 1g |

$323 | 2022-12-31 |

N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

324065-60-3 (N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine) 関連製品

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量